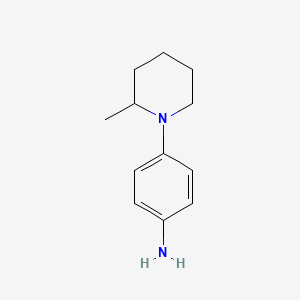

4-(2-Methyl-piperidin-1-yl)-phenylamine

説明

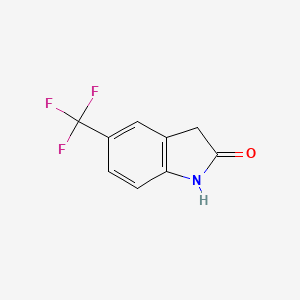

The compound "4-(2-Methyl-piperidin-1-yl)-phenylamine" is a chemical structure that is part of a broader class of compounds involving piperidine rings and phenylamine groups. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and phenylamine (or aniline) is an aromatic amine. Compounds with these structures are of interest due to their potential biological activities and their use in various chemical reactions and syntheses .

Synthesis Analysis

The synthesis of analogues to "4-(2-Methyl-piperidin-1-yl)-phenylamine" involves multiple pathways. One method includes the condensation of phenols with 1-methyl-4-piperidone,

科学的研究の応用

1. Biological Activity in Medicinal Chemistry

4-(2-Methyl-piperidin-1-yl)-phenylamine derivatives have been explored for their biological activity, particularly in the context of medicinal chemistry. For instance, novel (4-piperidin-1-yl)-phenyl sulfonamides were prepared and evaluated for their activity on the human beta(3)-adrenergic receptor (AR). These compounds, including a variant with N-alkyl substitution, showed significant potency and selectivity, indicating their potential in therapeutic applications (Hu et al., 2001).

2. Antifungal Activity

Some derivatives of 4-(2-Methyl-piperidin-1-yl)-phenylamine have demonstrated effective antifungal properties. Research on compounds such as N-[4-(4-fluoro) phenyl-2-(N-methyl)piperidin-4-yl-thiazol-5-yl]pyrimidin-2-yl-N-(3-hydroxy-methyl)phenylamine revealed potent antifungal activity against Phytophthora capsici, a significant phytopathogen, suggesting their utility in agriculture and plant pathology (Nam et al., 2011).

3. Molecular Synthesis and Drug Development

The compound has also found applications in molecular synthesis for drug development. Studies involving the synthesis of various piperidine derivatives, including 4-(2-Methyl-piperidin-1-yl)-phenylamine, have contributed to the development of new medicinal compounds with potential applications in treating various diseases (Magano et al., 2014).

4. Chemical Structure Analysis

Research has also been conducted on the crystal structure of related compounds, which is crucial for understanding their chemical properties and potential applications in various fields, including pharmaceuticals (Rajnikant et al., 2010).

Safety And Hazards

The safety and hazards of “4-(2-Methyl-piperidin-1-yl)-phenylamine” are not directly available. However, “2-(4-Methyl-piperidin-1-yl)-ethylamine” is classified as an irritant and carries risk statements of 22-36, indicating that it is harmful if swallowed and irritating to the eyes1.

将来の方向性

There is no specific information available on the future directions of “4-(2-Methyl-piperidin-1-yl)-phenylamine”. However, related compounds are being studied for their potential applications in various fields3.

Please note that the information provided is based on the available data and may not be fully applicable to “4-(2-Methyl-piperidin-1-yl)-phenylamine”. Further research and studies are needed to provide a comprehensive analysis of this specific compound.

特性

IUPAC Name |

4-(2-methylpiperidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-4-2-3-9-14(10)12-7-5-11(13)6-8-12/h5-8,10H,2-4,9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFZFFUJVDOEGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methyl-piperidin-1-yl)-phenylamine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoro-2-[(4-fluoroanilino)methylene]-3-phenyl-1-indanone](/img/structure/B1306944.png)

![2-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B1306951.png)

![ethyl N-[2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1306964.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]piperazine](/img/structure/B1306971.png)

![(E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306976.png)

![4-chloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1306988.png)

![Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B1306991.png)

![3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid](/img/structure/B1307003.png)